Pentaerythritol glycidyl ether
CAS No.: 3126-63-4
Cat. No.: VC20753244
Molecular Formula: C17H28O8
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3126-63-4 |
---|---|
Molecular Formula | C17H28O8 |
Molecular Weight | 360.4 g/mol |
IUPAC Name | 2-[[3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane |
Standard InChI | InChI=1S/C17H28O8/c1(13-5-22-13)18-9-17(10-19-2-14-6-23-14,11-20-3-15-7-24-15)12-21-4-16-8-25-16/h13-16H,1-12H2 |
Standard InChI Key | PLDLPVSQYMQDBL-UHFFFAOYSA-N |
SMILES | C1C(O1)COCC(COCC2CO2)(COCC3CO3)COCC4CO4 |
Canonical SMILES | C1C(O1)COCC(COCC2CO2)(COCC3CO3)COCC4CO4 |
Chemical and Physical Properties
Basic Identification Data
The fundamental identification parameters of pentaerythritol glycidyl ether provide essential information for researchers and industrial users. Table 1 summarizes these key identification properties.
Table 1: Basic Identification Properties of Pentaerythritol Glycidyl Ether
Property | Value |
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IUPAC Name | 2-[[3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane |
Molecular Formula | C17H28O8 |
Molecular Weight | 360.4 g/mol |
CAS Number | 3126-63-4 |
InChI | InChI=1S/C17H28O8/c1(13-5-22-13)18-9-17(10-19-2-14-6-23-14,11-20-3-15-7-24-15)12-21-4-16-8-25-16/h13-16H,1-12H2 |
InChIKey | PLDLPVSQYMQDBL-UHFFFAOYSA-N |
The molecular structure of pentaerythritol glycidyl ether features a central pentaerythritol core with four glycidyl ether groups extending outward. This arrangement creates a three-dimensional structure with multiple reactive sites, primarily through the epoxy rings in the glycidyl groups .
Physical Properties
The physical properties of pentaerythritol glycidyl ether are crucial for understanding its behavior in various applications and processing conditions. Table 2 presents the key physical properties of this compound.
Table 2: Physical Properties of Pentaerythritol Glycidyl Ether
Property | Value |
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Physical State | Viscous liquid |
Density | 1.269 g/cm³ |
Boiling Point | 483.5°C at 760 mmHg |
Flash Point | 199.3°C |
Solubility | Water-soluble |
Topological Polar Surface Area | 87.2 |
The water solubility of pentaerythritol glycidyl ether is particularly noteworthy, as it distinguishes this compound from many other epoxy resins that are typically hydrophobic. This property makes it especially valuable in applications where water compatibility is desired .
Structural Features and Reactivity Parameters
The molecular architecture of pentaerythritol glycidyl ether contributes significantly to its chemical reactivity. Some key structural features include:
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Four reactive glycidyl ether groups per molecule
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Zero hydrogen bond donor counts
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Eight hydrogen bond acceptor counts
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Sixteen rotatable bond counts
These structural features, particularly the four glycidyl ether groups, contribute to the high reactivity of the compound in various chemical reactions, especially epoxy ring-opening reactions with nucleophiles .
Synthesis Methods
Laboratory Synthesis
The synthesis of pentaerythritol glycidyl ether typically involves the reaction of pentaerythritol with epichlorohydrin in the presence of a base. A detailed procedure using phase-transfer catalysis has been reported to achieve high yields and purity.
Phase-Transfer Catalytic Synthesis
A typical laboratory procedure for synthesizing pentaerythritol glycidyl ether involves the following steps:
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A mixture of epichlorohydrin and pentaerythritol (8:1 molar ratio) is prepared
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The mixture is treated with 8 mol/L sodium hydroxide aqueous solution at 50°C for 10 hours
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Tetrabutyl ammonium hydrogen sulfate (0.1 molar) is used as the phase-transfer catalyst
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Following the initial treatment, 4 mol/L sodium hydroxide aqueous solution is added at room temperature for 20 hours
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Reaction products are filtered to remove solids
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The filtrate is added to dichloromethane and washed with saturated salt solution to pH = 7
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Pentaerythritol glycidyl ether is obtained by distillation under reduced pressure
This method has been reported to yield 70-86% of the target compound .
Industrial Production Methods
In industrial settings, the production of pentaerythritol glycidyl ether involves large-scale batch or continuous processes. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The primary industrial synthesis route still relies on the reaction of pentaerythritol with epichlorohydrin, though specific conditions and equipment may vary depending on the scale and particular requirements of the production facility .
The industrial purification of pentaerythritol glycidyl ether typically involves distillation or crystallization techniques to remove unreacted starting materials and by-products. Quality control measures ensure that the final product meets specific purity standards, often targeting chlorine content below 0.5% for high-quality applications .
Chemical Reactions
Epoxy Ring-Opening Reactions
The most characteristic reactions of pentaerythritol glycidyl ether involve the opening of its epoxy rings. These reactions are fundamental to many of its applications, particularly in cross-linking and polymerization processes.
When pentaerythritol glycidyl ether reacts with nucleophiles such as amines, alcohols, and thiols, the epoxy rings open, creating new hydroxyl groups and forming chemical bonds with the nucleophile. This reaction mechanism is the basis for its use as a cross-linking agent in various polymeric systems .
Carbonation Reactions
Pentaerythritol glycidyl ether can undergo carbonation reactions to form carbonated derivatives. A documented procedure for this transformation involves the following conditions:
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Pentaerythritol glycidyl ether (100 g, 231 mmol) is combined with tetrabutylammonium bromide (TBAB) (1.0 g, 3.1 mmol, 1 wt%)
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The mixture is placed in a 250 mL stainless steel reactor under 30 bar CO2 pressure
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The reaction mixture is stirred and heated at 120°C for 10 hours
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The resulting product can be used without purification, or it can be purified by dissolving in dichloromethane followed by extraction with water to remove the catalyst
The conversion and the number of carbonate groups per molecule in the product can be determined using FTIR and 1H-NMR spectroscopy .
Polymerization and Cross-linking
Pentaerythritol glycidyl ether participates in polymerization reactions, particularly in the formation of epoxy resins. When combined with various curing agents, such as anhydrides or amines, it forms three-dimensional cross-linked networks with excellent mechanical and thermal properties .
The high functionality of pentaerythritol glycidyl ether, with its four glycidyl groups, allows for the formation of densely cross-linked structures. This high cross-link density contributes to the superior properties of the resulting materials, including high heat distortion temperatures and excellent chemical resistance .
Applications
Epoxy Resin Systems
One of the primary applications of pentaerythritol glycidyl ether is in the formulation of epoxy resin systems. Research has demonstrated that epoxy resins based on this compound exhibit several advantageous properties:
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Water solubility, which facilitates certain processing methods and applications
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Low chlorine content (less than 0.5%), improving environmental compatibility
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Low viscosity (400-1500 centipoise, depending on synthesis conditions), enhancing processability
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Completely aliphatic nature, which contributes to specific performance characteristics
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High reactivity under typical curing conditions, allowing for efficient processing
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High heat distortion temperatures when cured with common epoxy curing agents
These properties make pentaerythritol glycidyl ether-based epoxy resins suitable for applications in coatings, adhesives, and composites where high performance is required.
Biodegradable Films
Recent research has explored the use of pentaerythritol glycidyl ether in the preparation of biodegradable films. In one study, soy protein isolate (SPI) films were prepared using sodium dodecylbenzene sulfonate (SDBS) and pentaerythritol glycidyl ether. The latter served as a cross-linking agent with multiple reactive epoxy groups.
The results showed that films containing 4% pentaerythritol glycidyl ether achieved optimal performance, with significantly increased ultimate tensile strength and decreased water absorption after chemical cross-linking. This application demonstrates the potential of pentaerythritol glycidyl ether in developing environmentally friendly packaging materials .
Chemical Intermediates
Pentaerythritol glycidyl ether serves as an important intermediate in the synthesis of various functional materials. For example, it can be converted to carbonated derivatives through reaction with carbon dioxide, as described earlier. These carbonated derivatives may find applications in the synthesis of non-isocyanate polyurethanes and other specialty polymers .
Research Findings and Performance Data
Thermal Properties
Studies on materials containing pentaerythritol glycidyl ether have provided valuable data on their thermal properties. Thermogravimetric analysis of films cross-linked with pentaerythritol glycidyl ether has shown improved thermal stability compared to non-cross-linked counterparts .
Epoxy resins based on pentaerythritol glycidyl ether cured with typical anhydride and amine curing agents have demonstrated high heat distortion temperatures. This property is crucial for applications requiring thermal resistance, such as in electronic components or high-temperature coatings .
Mechanical Properties
The mechanical properties of materials cross-linked with pentaerythritol glycidyl ether have been extensively studied. Research on biodegradable films has shown that the incorporation of pentaerythritol glycidyl ether as a cross-linking agent leads to significant improvements in tensile strength .
Table 3: Effect of Pentaerythritol Glycidyl Ether on Film Properties
Property | Without Cross-linking | With 4% Pentaerythritol Glycidyl Ether |
---|---|---|
Tensile Strength | Lower | Significantly Increased |
Water Absorption | Higher | Significantly Decreased |
Thermal Stability | Lower | Improved |
The improved mechanical properties are attributed to the formation of a three-dimensional network structure through the reaction of the epoxy groups in pentaerythritol glycidyl ether with functional groups in the base polymer .
Chemical Resistance
Materials cross-linked with pentaerythritol glycidyl ether typically exhibit excellent chemical resistance. Studies on epoxy resin systems based on this compound have documented their resistance to various chemicals, including acids, bases, and organic solvents. This chemical resistance makes them suitable for protective coatings and other applications where exposure to harsh chemical environments is expected .
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